molecular formula C14H21ClO B7722208 2,4-Ditert-butyl-6-chlorophenol

2,4-Ditert-butyl-6-chlorophenol

Cat. No.: B7722208
M. Wt: 240.77 g/mol
InChI Key: CWSNVVXDGQVVDZ-UHFFFAOYSA-N
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Description

2,4-Ditert-butyl-6-chlorophenol is an organic compound with the molecular formula C14H21ClO. It is a derivative of phenol, where two tert-butyl groups and one chlorine atom are substituted at the 2, 4, and 6 positions, respectively. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Ditert-butyl-6-chlorophenol typically involves the alkylation of phenol with tert-butyl groups followed by chlorination. The alkylation process can be achieved through a Friedel-Crafts alkylation reaction using isobutylene and a strong acid catalyst such as triflic acid or zeolites .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2,4-Ditert-butyl-6-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the chlorine atom or modify the tert-butyl groups.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction may produce dechlorinated or modified tert-butyl derivatives. Substitution reactions can result in the formation of various substituted phenols.

Mechanism of Action

The mechanism of action of 2,4-Ditert-butyl-6-chlorophenol involves its interaction with cellular components. The phenolic group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. The tert-butyl groups provide steric hindrance, enhancing the compound’s stability and reactivity. The chlorine atom can participate in electrophilic or nucleophilic reactions, further contributing to its biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Ditert-butyl-6-chlorophenol is unique due to the presence of both tert-butyl groups and a chlorine atom, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,4-ditert-butyl-6-chlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClO/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8,16H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSNVVXDGQVVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Cl)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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